molecular formula C20H18O10 B8243987 5,5'-(Butane-1,4-diylbis(oxy))diisophthalic acid

5,5'-(Butane-1,4-diylbis(oxy))diisophthalic acid

Cat. No. B8243987
M. Wt: 418.3 g/mol
InChI Key: WIYYHESYFXENJY-UHFFFAOYSA-N
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Description

5,5'-(Butane-1,4-diylbis(oxy))diisophthalic acid is a useful research compound. Its molecular formula is C20H18O10 and its molecular weight is 418.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,5'-(Butane-1,4-diylbis(oxy))diisophthalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5'-(Butane-1,4-diylbis(oxy))diisophthalic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Polymers and Supramolecular Assemblies

5,5'-(Butane-1,4-diylbis(oxy))diisophthalic acid is involved in the formation of coordination polymers and supramolecular assemblies. These polymers are synthesized with various d-metal ions and exhibit three-dimensional polymeric architectures. The flexibility of the ligands plays a crucial role in the formation of these structures (Karmakar & Goldberg, 2011).

Hydrothermal Synthesis and Structural Properties

This compound is used in the hydrothermal synthesis of new compounds. These synthesized compounds have been characterized using X-ray diffraction, elemental analysis, IR spectra, and thermogravimetric analysis. The resulting compounds exhibit distinct structural features and properties, such as three-dimensional networks and photoluminescent properties (Pan et al., 2008).

Photoluminescent Properties and Frameworks

Studies have explored the photoluminescent properties and thermogravimetric properties of coordination polymers based on this acid. These frameworks are structured by combining the acid with transitional metal cations and ancillary bridging linkers (Gao et al., 2016).

Enhancing Proton Conductivities in Nafion Composite Membranes

In recent research, coordination polymers containing this acid have been investigated for their potential to enhance proton conductivities when incorporated into Nafion composite membranes. The structure of these compounds facilitates the formation of hydrogen bonds, which is beneficial for proton conducting behavior (Chu et al., 2021).

Metal-Organic Frameworks (MOFs) and Catalysis

Research has also focused on the use of this acid in the construction of metal-organic frameworks (MOFs). These MOFs have been studied for their catalytic properties, such as CO2 capture and chemical fixation, showcasing the potential of these materials in environmental applications (Wang et al., 2021).

properties

IUPAC Name

5-[4-(3,5-dicarboxyphenoxy)butoxy]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O10/c21-17(22)11-5-12(18(23)24)8-15(7-11)29-3-1-2-4-30-16-9-13(19(25)26)6-14(10-16)20(27)28/h5-10H,1-4H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYYHESYFXENJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)OCCCCOC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5'-(Butane-1,4-diylbis(oxy))diisophthalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.